4-(4-Bromophenyl)butan-2-amine hydrochloride 4-(4-Bromophenyl)butan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215753-49-3
VCID: VC6342817
InChI: InChI=1S/C10H14BrN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H
SMILES: CC(CCC1=CC=C(C=C1)Br)N.Cl
Molecular Formula: C10H15BrClN
Molecular Weight: 264.59

4-(4-Bromophenyl)butan-2-amine hydrochloride

CAS No.: 1215753-49-3

Cat. No.: VC6342817

Molecular Formula: C10H15BrClN

Molecular Weight: 264.59

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)butan-2-amine hydrochloride - 1215753-49-3

Specification

CAS No. 1215753-49-3
Molecular Formula C10H15BrClN
Molecular Weight 264.59
IUPAC Name 4-(4-bromophenyl)butan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H14BrN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H
Standard InChI Key NOFGRITVLBETNM-UHFFFAOYSA-N
SMILES CC(CCC1=CC=C(C=C1)Br)N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The free base form of the compound, 4-(4-bromophenyl)butan-2-amine, has the molecular formula C₁₀H₁₄BrN and a molecular weight of 228.13 g/mol . Protonation with hydrochloric acid yields the hydrochloride salt, increasing the molecular weight to approximately 264.59 g/mol (calculated by adding the mass of HCl, 36.46 g/mol). Key structural features include:

  • A 4-bromophenyl group providing aromaticity and electrophilic substitution sites.

  • A butan-2-amine chain with a secondary amine group, which is protonated in the hydrochloride form.

The SMILES notation for the free base is CC(CCC1=CC=C(C=C1)Br)N, and its InChIKey is CVIOYLYCNCWKGX-UHFFFAOYSA-N .

Structural Analogues and Comparative Analysis

Table 1 compares 4-(4-bromophenyl)butan-2-amine hydrochloride with structurally related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4-(4-Bromophenyl)butan-2-amine C₁₀H₁₄BrN228.13Free base form, no HCl
N-(4-Bromobenzyl)-2-butanamine HCl C₁₁H₁₇BrClN278.61Benzyl substitution on amine nitrogen
2-(4-Bromophenyl)-3-methylbutan-2-amine HCl C₁₁H₁₇BrClN278.62Branched methyl group at position 3

These analogues highlight how minor structural modifications, such as branching or benzyl substitution, influence molecular weight and potential reactivity .

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Formation of the Free Base:

    • Reacting 4-bromophenylmagnesium bromide with butan-2-amine in a Grignard reaction, followed by acid workup .

    • Alternative methods include reductive amination of 4-bromophenylacetone with ammonia.

  • Salt Formation:

    • Treating the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

  • Continuous Flow Reactors: Enhancing reaction control and scalability.

  • Recrystallization: Using ethanol/water mixtures to achieve ≥95% purity.

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry predictions for the free base reveal the following CCS values (Table 2):

Adductm/zPredicted CCS (Ų)
[M+H]⁺228.03824143.0
[M+Na]⁺250.02018145.8
[M+NH₄]⁺245.06478148.3

These values suggest a compact molecular geometry, with sodium adducts exhibiting slightly larger CCS due to ion-dipole interactions .

Solubility and Stability

  • Solubility: The hydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) due to ionic interactions .

  • Stability: Storage at 2–8°C under inert atmosphere prevents decomposition.

Applications in Chemical Research

As a Synthetic Intermediate

  • Chiral Resolution: The secondary amine serves as a precursor for enantioselective synthesis of β-amino alcohols .

  • Ligand Design: Bromophenyl groups enhance binding in palladium-catalyzed cross-coupling reactions .

Material Science

  • Liquid Crystals: The rigid bromophenyl moiety contributes to mesophase stability in nematic liquid crystals .

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